3-Amino-3-(pyrrolidin-2-yl)butanoic acid
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Overview
Description
3-Amino-3-(pyrrolidin-2-yl)butanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 3-Amino-3-(pyrrolidin-2-yl)butanoic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the Ullmann type aryl amination reaction with aryl halides . Another approach involves the preparation of 3-amino butanoic acid methyl ester, which can be used as an intermediate to synthesize substituted piperidinone via an ester-imine derivative . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Amino-3-(pyrrolidin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with aryl halides in the presence of suitable catalysts.
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(pyrrolidin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyrrolidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
3-Amino-3-(pyrrolidin-2-yl)butanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-diones: Compounds with significant pharmaceutical effects.
Prolinol: A derivative of pyrrolidine with unique stereochemical properties.
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-amino-3-pyrrolidin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-8(9,5-7(11)12)6-3-2-4-10-6/h6,10H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
BIVHPTSFTVOUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1CCCN1)N |
Origin of Product |
United States |
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